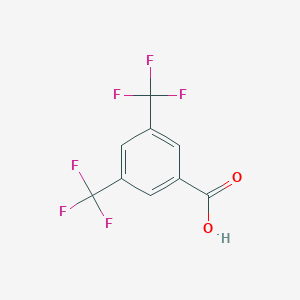

3,5-Bis(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFQJWGYVXKLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222808 | |

| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725-89-3 | |

| Record name | 3,5-Bis(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 725-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN52L84T3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3,5-Bis(trifluoromethyl)benzoic Acid: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, profoundly influence its acidity, reactivity, and biological interactions. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and its critical role as a building block in the development of therapeutic agents, particularly substance P (neurokinin-1) receptor antagonists.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. A summary of its key quantitative data is presented below.

Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄F₆O₂ | [1][2] |

| Molecular Weight | 258.12 g/mol | [1][2] |

| Melting Point | 140-147 °C | [3] |

| Boiling Point | 223.9 ± 40.0 °C (Predicted) | [4] |

| Acid Dissociation Constant (pKa) | 3.34 ± 0.10 (Predicted) | [4] |

| logP (Octanol-Water Partition Coefficient) | 3.8 (Computed) | [5] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (B129727). | [3][4] |

| Appearance | White to pale cream crystals or powder. | [3] |

| CAS Number | 725-89-3 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a patented industrial process.[6]

Objective: To synthesize this compound from 3,5-bis(trifluoromethyl)bromobenzene (B1265498).

Materials:

-

3,5-bis(trifluoromethyl)bromobenzene

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Dioxide (CO₂) gas, solid (dry ice), or liquid

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the Grignard reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by heat evolution and bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath to between -40°C and 0°C.

-

Introduce carbon dioxide into the reaction mixture. This can be achieved by bubbling CO₂ gas through the solution, or by carefully adding crushed dry ice in portions.

-

Maintain the temperature below 0°C during the addition of CO₂.

-

After the addition of CO₂ is complete, allow the reaction mixture to slowly warm to room temperature while stirring.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or a dilute solution of a strong acid (e.g., 1 M HCl).

-

Transfer the mixture to a separatory funnel and add diethyl ether or another suitable organic solvent to extract the product.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a white to off-white crystalline solid.

-

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water (CO₂-free)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent such as ethanol (B145695) or methanol may be necessary to ensure complete dissolution.

-

-

Titration:

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Add the standardized NaOH solution from the burette in small, known increments.

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Determination of logP by HPLC

Objective: To estimate the octanol-water partition coefficient (logP) using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound

-

A series of standard compounds with known logP values

-

HPLC system with a UV detector and a C18 column

-

Mobile phase (e.g., a mixture of methanol or acetonitrile (B52724) and water)

-

Octanol-saturated water and water-saturated octanol

Procedure:

-

Calibration:

-

Prepare solutions of the standard compounds with known logP values in the mobile phase.

-

Inject each standard onto the HPLC column and record the retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the log(k') values of the standards against their known logP values.

-

-

Sample Analysis:

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample onto the HPLC column under the same conditions as the standards and record its retention time.

-

Calculate the log(k') for this compound.

-

-

logP Determination:

-

Using the calibration curve, determine the logP value of this compound corresponding to its measured log(k').

-

Visualization of Synthetic and Metabolic Pathways

Diagrams created using Graphviz (DOT language) illustrate the logical flow of processes involving this compound.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This diagram illustrates the role of this compound as a key intermediate in the synthesis of substance P (NK1) receptor antagonists.

Caption: Role of this compound in drug discovery.

Metabolic Pathway

This compound has been identified as a significant metabolite of certain benzyl (B1604629) ether compounds.

Caption: Metabolic formation of this compound.

Conclusion

This compound is a valuable compound with well-defined physicochemical properties that make it a versatile tool in chemical synthesis. Its high acidity and the presence of two trifluoromethyl groups are key features that are exploited in the design of new molecules. The experimental protocols provided herein offer a foundation for its synthesis and characterization, while the visualized workflows highlight its importance in the development of novel pharmaceuticals. This guide serves as a comprehensive resource for researchers and professionals working with this important chemical entity.

References

- 1. This compound [webbook.nist.gov]

- 2. 3,5-双(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6489507B1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

3,5-Bis(trifluoromethyl)benzoic acid molecular structure and weight

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzoic Acid

Introduction

This compound is a halogenated derivative of benzoic acid characterized by the presence of two highly electronegative trifluoromethyl groups attached to the aromatic ring.[1] This substitution pattern significantly influences the compound's physicochemical properties, such as acidity and lipophilicity, making it a crucial intermediate in various chemical syntheses.[2] It is particularly valued in the pharmaceutical industry as a key building block for synthesizing pharmacologically active compounds, notably substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases, psychiatric disorders, and emesis.[3][4][5] This document provides a comprehensive overview of its molecular structure, properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a carboxylic acid group and two trifluoromethyl groups at the meta positions. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the carboxylic acid proton.

Chemical Identifiers and Molecular Weight:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Physical State | White to light yellow crystalline powder | [1][3][4] |

| Melting Point | 142-143 °C (lit.) | [1][3][4][9] |

| Boiling Point | 223.9 °C at 760 mmHg | [1] |

| Density | 1.42 g/cm³ | [1][9] |

| pKa | 3.34 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | [1][3][9] |

| Flash Point | 89.2 °C | [1] |

| Vapor Pressure | 0.0537 mmHg at 25°C | [1][9] |

Applications in Drug Development

This compound serves as a vital synthetic intermediate in the development of pharmaceuticals.[3][11] The trifluoromethyl groups are known to enhance properties such as metabolic stability and membrane permeability of drug candidates.[2] Its primary application is in the synthesis of substance P (neurokinin-1) receptor antagonists, a class of drugs investigated for their therapeutic potential in managing conditions like chemotherapy-induced nausea and vomiting, and major depressive disorder.[3][5] It is also a known major metabolite of certain 3,5-bis(trifluoromethyl)benzyl ethers.[1][3][12]

Experimental Protocol: Synthesis via Grignard Reaction

A robust and high-yield synthesis of this compound can be achieved through a Grignard reaction, followed by carboxylation.[5] This process is amenable to scale-up for industrial production.[5]

Objective: To synthesize this compound from 3,5-bis(trifluoromethyl)bromobenzene (B1265498).

Materials:

-

3,5-bis(trifluoromethyl)bromobenzene

-

Magnesium (Mg) turnings

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Carbon dioxide (CO₂), gas or dry ice

-

Hydrochloric acid (HCl), strong aqueous solution

-

Anhydrous diethyl ether (for Grignard formation if preferred over THF)

-

Water

Methodology:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium suspension via the dropping funnel.

-

The reaction is initiated, often indicated by a gentle reflux. The mixture is typically stirred until the magnesium is consumed, resulting in the formation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide.[5]

-

-

Carboxylation:

-

Cool the solution of the newly formed Grignard reagent in an ice bath.

-

Introduce carbon dioxide gas by bubbling it through the solution or by carefully adding crushed dry ice in small portions.[5] A moderate exotherm may be observed.[5]

-

Continue the addition of CO₂ until the exothermic reaction ceases. Stir the resulting thick slurry for an additional period to ensure complete reaction.

-

-

Acidification and Isolation:

-

Once the carboxylation is complete, carefully quench the reaction mixture by pouring it into a beaker containing a mixture of ice and a strong acid, such as hydrochloric acid.[5]

-

This step protonates the carboxylate salt to form the desired this compound, which may precipitate out of the aqueous solution.

-

-

Purification:

-

The crude product can be collected by filtration.

-

Further purification is achieved by recrystallization from an appropriate solvent system to yield high-purity this compound.[5]

-

The workflow for this synthesis is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 725-89-3 [chemicalbook.com]

- 4. This compound CAS#: 725-89-3 [m.chemicalbook.com]

- 5. US6489507B1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 6. This compound | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound 98 725-89-3 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

- 11. This compound 98 725-89-3 [sigmaaldrich.com]

- 12. usbio.net [usbio.net]

An In-depth Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,5-bis(trifluoromethyl)benzoic acid in various organic solvents. Due to its frequent use as an intermediate in pharmaceutical synthesis, understanding its solubility is critical for reaction optimization, purification, and formulation. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of compounds, including active pharmaceutical ingredients. Its chemical structure, characterized by a benzoic acid core with two trifluoromethyl groups at the 3 and 5 positions, imparts unique physicochemical properties, including its solubility profile. The trifluoromethyl groups significantly influence the molecule's lipophilicity and electronic characteristics, which in turn govern its interactions with different solvents.

A thorough understanding of the solubility of this compound in a range of organic solvents is paramount for its effective utilization in research and development. Solubility data informs the choice of appropriate solvents for chemical reactions, enabling optimal reaction kinetics and yield. Furthermore, such data is crucial for designing efficient crystallization and purification processes, as well as for the development of suitable formulations for drug delivery. This guide aims to provide a centralized resource of solubility information and standardized methodologies for its determination.

Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that comprehensive quantitative data across a wide range of solvents at various temperatures is not extensively available in the public domain. The data presented here is compiled from various sources and should be used as a guideline.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1] | Not Specified | |

| Dimethyl Sulfoxide-d6 (DMSO-d6) | Sulfoxide | > 10 mg/mL[2] | Not Specified | For NMR studies. |

| Methanol | Alcohol | Soluble[1] | Not Specified | |

| Methanol-d4 (CD3OD) | Alcohol | > 10 mg/mL[2] | Not Specified | For NMR studies. |

| Chloroform-d (CDCl3) | Halogenated Hydrocarbon | > 2 mg/mL[2] | Not Specified | For NMR studies. |

| Acetone-d6 | Ketone | Suitable for qNMR studies[2] | Not Specified | Implies sufficient solubility. |

| Acetonitrile-d3 (CD3CN) | Nitrile | Suitable for qNMR studies[2] | Not Specified | Implies sufficient solubility. |

| Water | Protic | Slightly soluble[1][3][4] | Not Specified |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[5] This protocol outlines the steps for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure

-

Preparation of the Solid: Ensure the this compound is a fine, uniform powder to maximize surface area and facilitate dissolution.

-

Addition of Excess Solid: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Addition of Solvent: Accurately add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to reach equilibrium in preliminary experiments.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by letting them stand or by centrifugation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Preparation of Calibration Standards

To ensure accurate quantification, a series of calibration standards of this compound in the solvent of interest should be prepared and analyzed alongside the experimental samples. A calibration curve is then generated by plotting the analytical response versus the known concentrations of the standards.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While some quantitative and qualitative data are available, further systematic studies to determine the solubility in a broader range of solvents at different temperatures would be highly beneficial to the scientific and industrial communities. The detailed shake-flask protocol provided herein offers a standardized approach for researchers to generate reliable and reproducible solubility data, facilitating the continued use of this important chemical intermediate in various applications.

References

Technical Guide: Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties—specifically the melting and boiling points—of 3,5-Bis(trifluoromethyl)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including substance P (neurokinin-1) receptor antagonists, and is a significant metabolite in the study of certain benzyl (B1604629) ethers. Accurate characterization of its physical properties is fundamental for its application in research and development.

Physicochemical Data Summary

The melting and boiling points are critical parameters for the identification, purity assessment, and process optimization of chemical compounds. The data for this compound are summarized below.

| Property | Value | Notes |

| Melting Point | 142-143 °C | Literature value for crystalline solid.[1][2][3][4] |

| 140.0-147.0 °C | Specification range for commercial products.[5] | |

| Boiling Point | 223.9 ± 40.0 °C | Predicted value; experimental determination is uncommon due to the high melting point.[1][3][6] |

Experimental Protocols

Accurate determination of melting and boiling points requires standardized experimental procedures. The following sections detail the methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the standard technique for determining the melting point of a crystalline solid.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (thin-walled, sealed at one end)

-

Mortar and pestle

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: The this compound sample must be thoroughly dried to remove any solvent, which could depress the melting point. The crystalline solid is then finely ground into a powder using a mortar and pestle.[4]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the powder firmly into the sealed end.[2][5] The final packed sample height should be approximately 2-3 mm.[4][5]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[2]

-

A preliminary determination can be performed by heating the sample rapidly (4-5°C per minute) to find an approximate melting range.[5]

-

For an accurate measurement, a fresh sample is heated to a temperature about 15-20°C below the approximate melting point.[5] The heating rate is then reduced to 1-2°C per minute.[4][5]

-

-

Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample has completely liquefied.[3][5] A pure substance typically exhibits a sharp melting range of 0.5-1.0°C.[3]

Boiling Point Determination (Thiele Tube Method)

While the boiling point of this compound is typically predicted due to its high value, the Thiele tube method is a standard micro-scale technique suitable for determining the boiling point of organic compounds.

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the substance is placed into the fusion tube. Note: For a solid like this compound, this method would require first melting the compound.

-

Apparatus Assembly:

-

A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer's mercury bulb.[6][7]

-

This assembly is then placed into the Thiele tube containing heating oil, making sure the rubber band is above the oil level to prevent softening.[3]

-

-

Measurement:

-

The side arm of the Thiele tube is heated gently.[6][7] Convection currents will ensure uniform temperature distribution.[6]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7][8] This indicates the vapor pressure of the substance has exceeded the external pressure.

-

-

Data Recording: The heat source is removed. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7] This is the point where the external pressure equals the vapor pressure of the substance.[9]

Logical Workflow: Metabolic Pathway

This compound is a known metabolite formed via the oxidation of related benzyl compounds. The following diagram illustrates the metabolic conversion of 3,5-Bis(trifluoromethyl)benzyl alcohol to the corresponding benzoic acid, a common biotransformation pathway.

Caption: Metabolic oxidation of benzyl alcohol to benzoic acid.

References

- 1. thinksrs.com [thinksrs.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. jk-sci.com [jk-sci.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic Analysis of 3,5-Bis(trifluoromethyl)benzoic Acid: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 3,5-bis(trifluoromethyl)benzoic acid, a compound frequently used in chemical synthesis and as a quantitative NMR (qNMR) internal standard.[1] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's analytical characteristics.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

CAS Registry Number: 725-89-3[2]

-

Molecular Formula: C₉H₄F₆O₂[2]

-

Molecular Weight: 258.12 g/mol [2]

-

Appearance: White crystalline powder[1]

-

Melting Point: 142-143 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |

| 8.1 - 8.5 | m | 3H | CD₃OD[1] |

Note: In CD₃OD, the acidic proton of the carboxylic acid exchanges with deuterium (B1214612) and may not be observed or may appear as a broad signal.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 166.2 | C=O (Carboxylic Acid) | Not Specified[1] |

| 134.0 | Aromatic C-H | Not Specified[1] |

| 129.6 | Aromatic C-CF₃ | Not Specified[1] |

| 52.4 | Aromatic C | Not Specified[1] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000 | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| 1100-1400 | C-F Stretch | Trifluoromethyl |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull, thin film).[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 258 | [M]⁺ (Molecular Ion)[2] |

| 241 | [M-OH]⁺ |

| 213 | [M-COOH]⁺[2] |

Note: Fragmentation patterns can provide valuable structural information.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean vial.[1][5]

-

Transfer: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[5]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift calibration (δ = 0.00 ppm).[6]

-

Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[7]

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[8]

-

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.[8]

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[8]

-

Analysis: Obtain the IR spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the peaks are too intense (flat-topped), clean the plate and prepare a more dilute solution.[8]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.[4] The sample is vaporized in a high vacuum environment.[4]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion, [M]⁺).[4]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals or molecules.[4]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[4]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[4]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. bipm.org [bipm.org]

- 2. This compound | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

Introduction

3,5-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the two trifluoromethyl groups, impart distinct physicochemical properties that make it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the development of neurokinin-1 (NK1) receptor antagonists such as aprepitant (B1667566).[1][2][3][4] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its pivotal role in drug discovery, complete with detailed experimental protocols and visual workflows.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams for laboratory-scale research to kilograms for larger-scale production. The typical purity offered by major suppliers is ≥98%.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 232882 | ≥98% | 5g, 25g |

| Thermo Scientific Chemicals | A11325 | 98% | 5g, 25g |

| TCI America | B1420 | >98% (GC) | 5g, 25g |

| ChemicalBook | CB7254589 | Varies by supplier | Inquire |

Physicochemical and Safety Data

The unique properties of this compound are central to its utility in chemical synthesis. The electron-withdrawing nature of the two trifluoromethyl groups significantly influences its reactivity and the properties of the molecules it is incorporated into.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 725-89-3 | [5] |

| Molecular Formula | C₉H₄F₆O₂ | [5] |

| Molecular Weight | 258.12 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 142-145 °C | |

| Boiling Point | 260 °C | |

| Solubility | Soluble in most organic solvents (e.g., THF, DMF, CH₂Cl₂), slightly soluble in water. | |

| pKa | ~3.0 | Estimated |

Safety Information: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Role in Drug Discovery: Synthesis of Aprepitant

Aprepitant is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] The synthesis of aprepitant prominently features this compound as a key starting material. The trifluoromethyl groups are crucial for the molecule's high affinity and selectivity for the NK1 receptor.

The Substance P / Neurokinin-1 (NK1) Receptor Signaling Pathway

Substance P is a neuropeptide that binds to and activates the NK1 receptor, a G-protein coupled receptor (GPCR).[6][7][8][9][10] This activation triggers a downstream signaling cascade that is implicated in various physiological processes, including emesis (vomiting), pain transmission, and inflammation.[6][7][9][10] Aprepitant acts as an antagonist, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting this signaling pathway.[1][2][3][4][11]

References

- 1. Aprepitant - Wikipedia [en.wikipedia.org]

- 2. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 4. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6489507B1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 11. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

Navigating the Synthetic Landscape of 3,5-Bis(trifluoromethyl)bromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)bromobenzene (B1265498) is a crucial building block in modern organic synthesis, prized for the unique electronic properties conferred by its two trifluoromethyl groups. Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the principal synthetic routes starting from this versatile reagent, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Transformations

3,5-Bis(trifluoromethyl)bromobenzene readily participates in a variety of powerful cross-coupling and functionalization reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. The primary synthetic routes explored in this guide include:

-

Grignard Reaction: Formation of the corresponding Grignard reagent, a potent nucleophile for the synthesis of a wide range of derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines.

-

Sonogashira Coupling: Synthesis of aryl alkynes via reaction with terminal alkynes.

-

Stille Coupling: Coupling with organostannanes.

-

Negishi Coupling: Reaction with organozinc reagents.

-

-

Ullmann Condensation: Copper-catalyzed coupling with alcohols, phenols, or amines.

-

Directed Ortho-Lithiation: Functionalization of the aromatic ring via deprotonation followed by reaction with an electrophile.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize quantitative data for the key synthetic transformations of 3,5-bis(trifluoromethyl)bromobenzene, providing a comparative look at the yields achieved with various coupling partners and reaction conditions.

Table 1: Grignard Reagent Formation and Subsequent Reactions

| Electrophile | Product | Yield (%) | Reference |

| Acetic anhydride (B1165640) | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | 86-87 | [1] |

| N/A (Reagent formation) | 3,5-Bis(trifluoromethyl)phenylmagnesium bromide | Not specified | [2][3] |

Table 2: Buchwald-Hartwig Amination

| Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diphenylamine | tBu3P·HBF4 | NaOtBu | Toluene | Reflux | 65 | |

| Various Amines | XantPhos | DBU | MeCN/PhMe | 140 | Not specified | [4] |

Table 3: Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Not specified | Na2CO3 | THF/Toluene/H2O | 95 | 36 | [5] |

| 3,4,5-Trifluorophenylboronic acid | XPhos | Na2CO3 | THF/Toluene/H2O | 95 | 31-40 | [5] |

| Various arylboronic acids | Not specified | K3PO4 | THF | rt or 40 | Not specified | [6] |

Table 4: Sonogashira Coupling

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Terminal Alkynes | Pd(0)/Cu(I) | Amine | Not specified | Not specified | Not specified | [7] |

| General Alkynes | Pd(PPh3)4/CuI | NBu3 | THF | 100 | Not specified | [4] |

Table 5: Stille Coupling

| Organostannane | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | General Organostannanes | Pd(PPh3)4 | Toluene | 90-110 | Not specified |[8] | | General Organostannanes | Pd2(dba)3/P(o-tol)3 | Toluene | 90-110 | Not specified |[8] |

Table 6: Negishi Coupling

| Organozinc Reagent | Catalyst | Application | Reference |

| General Organozinc Reagents | Ni or Pd | Synthesis of unsymmetrical biaryls | [9] |

| Alkylzinc Reagents | Pd(P(t-Bu)3)2 | Coupling with aryl chlorides | Not specified |

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental procedures for the key synthetic transformations, offering a practical guide for laboratory implementation.

Grignard Reagent Formation and Reaction with an Electrophile

Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone [1]

-

Apparatus: A 100-mL, three-necked, round-bottom flask equipped with a thermocouple probe, inert gas inlet, a pressure-equalizing addition funnel, and a magnetic stir bar is flame-dried and maintained under an argon or nitrogen atmosphere.

-

Procedure:

-

Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene (20.0 g, 68.3 mmol) and 35 mL of anhydrous THF.

-

Cool the solution to -5 °C in an ice-salt water bath.

-

Add a solution of isopropylmagnesium chloride in THF (37.6 mL, 2 M, 75.2 mmol) dropwise over 1 hour, maintaining the internal temperature below 0 °C.

-

Stir the resulting solution of 3,5-bis(trifluoromethyl)phenylmagnesium bromide at 0 °C for 1 hour.

-

In a separate 500-mL flask, prepare a solution of acetic anhydride (19.4 mL, 205 mmol) in 70 mL of anhydrous THF and cool it to -5 °C.

-

Transfer the Grignard reagent solution to the addition funnel and add it dropwise to the acetic anhydride solution over 1 hour, keeping the internal temperature below 0 °C.

-

After the addition is complete, warm the mixture to room temperature and stir for 1 hour.

-

Cool the reaction mixture to 10 °C and quench by the slow addition of 70 mL of water.

-

Heat the mixture to 60 °C and stir for 1 hour to destroy excess acetic anhydride.

-

Cool to room temperature, separate the organic layer, and dilute it with 35 mL of MTBE.

-

Adjust the pH of the aqueous phase to 7.1 by the dropwise addition of 2.5 N NaOH.

-

Separate the organic phase, wash with saturated aqueous NaHCO3 solution and brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by bulb-to-bulb distillation (122-132 °C at 25 mmHg) to afford the product as a clear, colorless oil.

-

Buchwald-Hartwig Amination

General Procedure for the Amination of Aryl Halides

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet.

-

Procedure:

-

To the flask, add the aryl halide (e.g., 4-chloroanisole, 1.05 eq.), the amine (e.g., diphenylamine, 1.0 eq.), and degassed toluene.

-

Add the palladium catalyst (e.g., Pd2(dba)3, 1 mol%), the phosphine (B1218219) ligand (e.g., tBu3P·HBF4, 2 mol%), and the base (e.g., sodium tert-butoxide, 2.2 eq.).

-

Reflux the reaction mixture under a nitrogen atmosphere for 16 hours.

-

After cooling to room temperature, dilute the reaction with a suitable organic solvent (e.g., dichloromethane).

-

Filter the suspension, and dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

Suzuki-Miyaura Coupling

General Procedure for the Coupling of Aryl Halides with Boronic Acids [5]

-

Apparatus: A reaction vessel suitable for heating under an inert atmosphere.

-

Procedure:

-

Combine the aryl halide (1 eq.), the boronic acid (1 eq.), the palladium precatalyst (e.g., Pd2(dba)3, 5 mol%), the phosphine ligand (e.g., XPhos, 15 mol%), and the base (e.g., Na2CO3, 2.2 eq.).

-

Add a solvent mixture of THF/toluene/H2O (3:3:1).

-

Heat the reaction mixture at 95 °C for 16-60 hours.

-

After cooling, perform a standard aqueous work-up.

-

Purify the crude product by appropriate methods, such as column chromatography.

-

Sonogashira Coupling

General Procedure for the Coupling of Aryl Halides with Terminal Alkynes [4][7]

-

Apparatus: A reaction vessel suitable for heating under an inert atmosphere.

-

Procedure:

-

To a solution of the aryl halide (1 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), the copper(I) cocatalyst (e.g., CuI, 2 mol%), and a base (e.g., NBu3, 3 eq.).

-

Heat the reaction mixture at a suitable temperature (e.g., 100 °C) for a specified time.

-

After completion, cool the reaction and perform an aqueous work-up.

-

Purify the product by column chromatography.

-

Stille Coupling

General Procedure for the Coupling of Aryl Halides with Organostannanes [8]

-

Apparatus: A flame-dried Schlenk tube under an argon atmosphere.

-

Procedure:

-

To the Schlenk tube, add the aryl halide and the organostannane.

-

Add freshly distilled and degassed toluene.

-

Subject the tube to three pump/purge cycles with argon.

-

Add the palladium catalyst (e.g., Pd(PPh3)4 or a combination of Pd2(dba)3 and P(o-tol)3).

-

Seal the tube and stir the reaction mixture at 90-110 °C for 12-16 hours.

-

After cooling, evaporate the solvent and purify the product by silica gel column chromatography.

-

Directed Ortho-Lithiation

General Procedure for Lithiation and Electrophilic Quench [10]

-

Apparatus: A flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen).

-

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add a solution of the desired electrophile (1.2 eq.) in anhydrous THF, again maintaining a low internal temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.

-

Quench the reaction with a suitable reagent and perform a standard aqueous work-up.

-

Purify the product by appropriate methods.

-

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core synthetic transformations of 3,5-bis(trifluoromethyl)bromobenzene.

Caption: Key synthetic routes from 3,5-bis(trifluoromethyl)bromobenzene.

Caption: General experimental workflow for a Grignard reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

3,5-Bis(trifluoromethyl)bromobenzene stands as a versatile and powerful building block for the synthesis of complex organic molecules. The synthetic routes detailed in this guide, including Grignard reactions and a host of palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers in drug discovery and materials science. By providing detailed protocols and comparative data, this guide aims to facilitate the efficient and strategic application of this important synthetic intermediate. The continued development of novel catalysts and reaction conditions will undoubtedly further expand the synthetic utility of 3,5-bis(trifluoromethyl)bromobenzene in the years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

The Pivotal Role of Trifluoromethyl Groups in Modifying Benzoic Acid Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] When appended to a benzoic acid core, this uniquely powerful functional group profoundly alters the molecule's physicochemical properties, including its acidity, reactivity, and biological interactions. This guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Electronic Effects and Acidity

The trifluoromethyl group is a potent electron-withdrawing substituent, primarily due to the high electronegativity of its three fluorine atoms.[1] This strong inductive effect (-I) significantly influences the electronic properties of the benzoic acid ring and the acidity of the carboxylic acid proton.

Impact on Acidity (pKa):

The electron-withdrawing nature of the CF3 group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa) of the benzoic acid. The position of the CF3 group on the aromatic ring dictates the magnitude of this effect.

Table 1: Comparison of pKa Values for Benzoic Acid and its Trifluoromethyl Derivatives

| Compound | pKa Value | Positional Effect |

| Benzoic Acid | 4.20 | - |

| 2-(Trifluoromethyl)benzoic Acid | 3.12 | Ortho |

| 3-(Trifluoromethyl)benzoic Acid | 3.73 | Meta |

| 4-(Trifluoromethyl)benzoic Acid | 3.66 | Para |

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data compiled from various chemical data sources.

The ortho-substituted isomer is the most acidic due to the proximity of the strongly inductive CF3 group to the carboxylic acid. The meta and para isomers exhibit a less pronounced, yet still significant, increase in acidity compared to the parent benzoic acid.

Logical Relationship: How the CF3 Group Increases Acidity

This diagram illustrates the cause-and-effect pathway from the fundamental properties of the CF3 group to the resulting increase in benzoic acid acidity.

Caption: The inductive effect of the CF3 group stabilizes the conjugate base, increasing acidity.

Impact on Chemical Reactivity

The electronic modulation by the trifluoromethyl group directly influences the reactivity of both the carboxylic acid moiety and the aromatic ring.

A. Carboxylic Acid Reactions (Amidation & Esterification)

The increased electrophilicity of the carboxyl carbon in trifluoromethyl-substituted benzoic acids generally facilitates nucleophilic acyl substitution reactions. However, the reaction kinetics can be complex. While the carbonyl carbon is more reactive, the increased acidity can lead to a higher population of the unreactive carboxylate anion under basic conditions. Therefore, reactions like amidation and esterification often require specific activation methods.

Commonly used coupling reagents such as carbodiimides (e.g., EDC) or the use of activating agents like B(OCH2CF3)3 can effectively promote these transformations.[3][4][5]

B. Aromatic Ring Reactions (Suzuki Coupling)

The trifluoromethyl group is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. Conversely, it can influence transition metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide or triflate, trifluoromethyl-substituted aryl halides are common substrates. The reaction is a powerful method for creating carbon-carbon bonds.[6][7] The choice of palladium or nickel catalyst, ligand, and base is crucial for achieving high yields.[7][8]

Role in Drug Design and Development

The CF3 group is a "privileged" moiety in medicinal chemistry, valued for its ability to fine-tune the pharmacological profile of drug candidates.[1][9] Its incorporation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2]

Table 2: Influence of the Trifluoromethyl Group on Key Drug Properties

| Property | Effect of -CH3 (Methyl) | Effect of -CF3 (Trifluoromethyl) | Rationale for Improvement |

| Lipophilicity (LogP) | Moderate Increase | Significant Increase (Hansch π = +0.88) | The fluorinated surface reduces polar interactions with water.[10] |

| Metabolic Stability | Susceptible to Oxidation | Highly Resistant to Oxidation | The C-F bond (485 kJ/mol) is much stronger than the C-H bond (414 kJ/mol), blocking CYP450 metabolism.[9][10][11] |

| Binding Affinity | Can form van der Waals interactions. | Can enhance binding through specific dipole-dipole or hydrophobic interactions. | The CF3 group can engage in favorable interactions with protein active sites, improving potency and selectivity.[1] |

| Bioavailability | Variable | Often Improved | A combination of enhanced membrane permeability (due to lipophilicity) and reduced metabolic clearance.[1][10] |

The Trifluoromethyl Group's Multifaceted Role in Drug Development

This diagram outlines how the key physicochemical properties imparted by the CF3 group contribute to an improved overall pharmacological profile for a drug candidate.

Caption: The CF3 group enhances key properties leading to better drug profiles.

Key Experimental Protocols

Detailed and reliable methodologies are critical for the synthesis and application of trifluoromethyl-substituted benzoic acids.

A. Protocol for Amidation: Synthesis of N-Benzyl-4-(trifluoromethyl)benzamide

This procedure details a direct amidation reaction using tris(2,2,2-trifluoroethyl) borate (B1201080) as a mild activating agent.[3][4]

Materials:

-

4-(Trifluoromethyl)benzoic acid (1.0 mmol, 1 equiv.)

-

Benzylamine (B48309) (1.0 mmol, 1 equiv.)

-

Tris(2,2,2-trifluoroethyl) borate [B(OCH2CF3)3] (2.0 mmol, 2 equiv.)

-

Acetonitrile (B52724) (MeCN) (2 mL)

Procedure:

-

To a solution of 4-(trifluoromethyl)benzoic acid and benzylamine in acetonitrile (0.5 M), add B(OCH2CF3)3.

-

Stir the reaction mixture at 80 °C for 5-15 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be subjected to an aqueous workup (washing with acid and base to remove unreacted starting materials and borate byproducts) or a solid-phase workup for simplification.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired amide.[3][4]

Experimental Workflow: Borate-Mediated Amidation

The following flowchart outlines the key steps in the synthesis of an amide from a trifluoromethyl-benzoic acid.

Caption: Workflow for the synthesis of trifluoromethylated benzamides.

B. Protocol for Suzuki-Miyaura Cross-Coupling

This generalized protocol outlines a typical palladium-catalyzed Suzuki coupling.

Materials:

-

Aryl bromide/triflate (e.g., 1-bromo-4-(trifluoromethyl)benzene) (1.0 equiv.)

-

Arylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 equiv.)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid, and base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 10-20 minutes to remove oxygen.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Seal the vessel and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup to remove inorganic salts.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal (B13267) of chemists and drug developers. Its strong electron-withdrawing character fundamentally increases the acidity of benzoic acid and modulates its reactivity in key synthetic transformations. In medicinal chemistry, the strategic placement of a CF3 group is a well-established method for enhancing metabolic stability, increasing lipophilicity, and improving the overall pharmacokinetic and pharmacodynamic profile of therapeutic agents.[9][10] A thorough understanding of its properties and the experimental protocols for its use is essential for leveraging its full potential in the design of next-generation molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Technical Guide: 3,5-Bis(trifluoromethyl)benzoic Acid in Drug Development

CAS Registry Number: 725-89-3 IUPAC Name: 3,5-bis(trifluoromethyl)benzoic acid

This technical guide provides an in-depth overview of this compound, a key chemical intermediate in the development of pharmacologically active compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the compound's chemical properties, its significant role in the synthesis of neurokinin-1 (NK1) receptor antagonists, detailed experimental protocols, and the biological context of its derivatives.

Compound Properties and Identification

This compound is a substituted benzoic acid derivative characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the benzene (B151609) ring.[1][2][3][4] These electron-withdrawing groups significantly influence the compound's chemical reactivity and the properties of its downstream derivatives.

| Property | Value | Reference |

| Molecular Formula | C₉H₄F₆O₂ | [1][5] |

| Molecular Weight | 258.12 g/mol | [1][3][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 142-143 °C | [2][6] |

| Synonyms | 3,5-Di(trifluoromethyl)benzoic acid | [2][3] |

Role in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

This compound is a crucial building block for the synthesis of potent and selective antagonists of the neurokinin-1 (NK1) receptor.[6] The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is implicated in inflammatory processes, pain transmission, and emesis (nausea and vomiting). Consequently, antagonists of this receptor have significant therapeutic potential.

One of the most notable drugs synthesized using a derivative of this benzoic acid is Aprepitant (B1667566) , an FDA-approved medication for the prevention of chemotherapy-induced nausea and vomiting. The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore that provides strong binding affinity to the NK1 receptor.

Experimental Protocols

The following sections outline a representative synthetic pathway for a key intermediate used in the synthesis of NK1 receptor antagonists like Aprepitant, starting from this compound. The process involves the conversion of the benzoic acid to a more reactive species, such as an acid chloride or an ester, followed by coupling with other synthetic intermediates.

General Procedure for Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid, such as this compound, with an amine to form an amide bond, a common step in the synthesis of more complex drug molecules.

Materials:

-

This compound

-

Amine of choice

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)

-

Triethylamine (B128534) (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in dry dichloromethane.

-

Add triethylamine (3 equivalents) and TBTU (1.1 equivalents) to the solution and stir at room temperature for 10 minutes.

-

Add the desired amine (1.1 equivalents) to the reaction mixture. Maintain the pH at 8 by adding more triethylamine if necessary.

-

Stir the reaction for 1 hour at room temperature.

-

Extract the solution with 1M HCl, saturated NaHCO₃, and brine (three times each).

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude amide product.[5] Further purification can be achieved by chromatography if needed.

Synthesis of Aprepitant Intermediate

While the direct synthesis of Aprepitant is a multi-step process, a key transformation involves the derivatives of this compound. For instance, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which can be synthesized from the benzoic acid via reduction, is a crucial intermediate. This alcohol is then condensed with a morpholine (B109124) derivative to build the core structure of Aprepitant.

Biological Activity of Derived NK1 Receptor Antagonists

The 3,5-bis(trifluoromethyl)phenyl group is a common feature in a number of potent NK1 receptor antagonists. The table below summarizes the biological activity of some of these compounds.

| Compound | Biological Activity Type | Value (nM) |

| Aprepitant | Kᵢ | 0.1 |

| L-732,138 (N-acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester) | IC₅₀ | 1.6 |

| 3-(2-Methoxybenzylamino)-2-phenylpiperidine | Kᵢ | 0.17 |

| 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine | Kᵢ | 0.3 |

| Galactosyl derivative 14α | Kᵢ | 22.4 |

| Galactosyl derivative 14α | IC₅₀ | 50.4 |

Data sourced from multiple studies.[7][8]

Signaling Pathway

The therapeutic effect of antagonists derived from this compound is achieved by blocking the signaling pathway of the NK1 receptor. When Substance P binds to the NK1 receptor, a G-protein coupled receptor, it activates several downstream intracellular signaling cascades. These pathways are involved in neurotransmission, inflammation, and cell proliferation.

Caption: Substance P / NK1 Receptor Signaling Pathway.

The diagram illustrates that the binding of Substance P to the NK1 receptor initiates a cascade involving Gq/11 proteins, phospholipase C (PLC), and the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][9] This ultimately leads to calcium release, protein kinase C (PKC) activation, and the stimulation of pathways like MAPK/ERK, which regulate gene transcription related to pain, inflammation, and cell proliferation. NK1 receptor antagonists, derived from this compound, competitively block the initial binding of Substance P, thereby inhibiting these downstream effects.

Conclusion

This compound is a pivotal starting material in medicinal chemistry, particularly for the development of NK1 receptor antagonists. Its unique electronic properties contribute to the high affinity and efficacy of the final drug products. The information provided in this guide serves as a valuable resource for scientists and researchers engaged in the design and synthesis of novel therapeutics targeting the Substance P/NK1 receptor system.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurokinin 1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

The Advent and Evolution of Fluorinated Benzoic Acids: A Technical Guide for Modern Drug Discovery

For Immediate Release

This whitepaper provides a comprehensive overview of the discovery, history, and application of fluorinated benzoic acids, a cornerstone of modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this guide details the strategic integration of fluorine into the benzoic acid scaffold to enhance therapeutic potential. It covers the historical context of their synthesis, key experimental protocols, and the signaling pathways influenced by these versatile compounds.

A History Forged in Reactivity: The Dawn of Fluorinated Aromatics

The journey into the world of fluorinated organic compounds was fraught with challenges due to the extreme reactivity of elemental fluorine. While the field of organofluorine chemistry began before the isolation of elemental fluorine by Henri Moissan in 1886, the synthesis of specifically fluorinated aromatic compounds remained a significant hurdle.[1][2] Early methods involving direct fluorination were often hazardous and lacked control.

A paradigm shift occurred in 1927 with the advent of the Balz-Schiemann reaction , discovered by German chemists Günther Balz and Günther Schiemann. This reaction provided a reliable and much safer method for introducing a fluorine atom into an aromatic ring by the thermal decomposition of diazonium tetrafluoroborate (B81430) salts. The Balz-Schiemann reaction became a traditional and pivotal route for the synthesis of aryl fluorides, including fluorobenzene (B45895) and its derivatives like 4-fluorobenzoic acid. While it is difficult to pinpoint the singular first synthesis of a fluorinated benzoic acid, the development of this reaction was the critical enabler for their systematic preparation and subsequent study.

The Fluorine Advantage: Physicochemical Properties of Fluorobenzoic Acid Isomers

The strategic placement of a fluorine atom on the benzoic acid ring dramatically alters its physicochemical properties, offering medicinal chemists a powerful tool to fine-tune molecular behavior. The electron-withdrawing nature of fluorine significantly impacts the acidity (pKa), lipophilicity, and metabolic stability of the molecule. These differences are most pronounced when comparing the ortho, meta, and para isomers.

| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |

| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 |

| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 |

| Melting Point (°C) | 122-125 | 123-125 | 182-184 |

| Boiling Point (°C) | ~259 (decomposes) | ~251 | 253.7 |

| pKa | 3.27 | 3.86 | 4.14 |

| Solubility in Water | Slightly soluble | Very soluble | Slightly soluble |

Data compiled from multiple sources.[1][3][4][5]

The most notable trend is the effect on acidity. 2-Fluorobenzoic acid is the strongest acid of the three, a phenomenon attributed to the "ortho effect," where the proximity of the fluorine atom to the carboxylic acid group provides through-space stabilization of the conjugate base.[1]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of fluorinated benzoic acids can be achieved through several key methods. Below are detailed protocols for two historically significant and widely used approaches.

The Balz-Schiemann Reaction: Synthesis of p-Fluorobenzoic Acid